molecular formula C7H17N B1337659 N-isobutyl-N-isopropylamine CAS No. 39099-24-6

N-isobutyl-N-isopropylamine

Cat. No. B1337659
CAS RN: 39099-24-6
M. Wt: 115.22 g/mol
InChI Key: PHQYHKHLCPPXKT-UHFFFAOYSA-N
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Description

N-isobutyl-N-isopropylamine is an organic compound and a type of amine. Amines are classified as primary, secondary, or tertiary, depending on the number of organic substituents attached to nitrogen . The compound is unsymmetrical .

Scientific Research Applications

  • Chemistry

    • Isopropylamine and isobutylamine are valuable intermediates in the chemical industry . They exhibit reactions typical of other simple alkyl amines, i.e., protonation, alkylation, acylation, condensation with carbonyls . They can be obtained by the reaction of isopropyl alcohol or isobutyl alcohol with ammonia in the presence of a catalyst .
    • In a study, the conformational isomerism of isopropylamine has been investigated by means of an integrated strategy combining high-level quantum-chemical calculations and high-resolution rotational spectroscopy .
  • Biology

    • Isobutylamine is the decarboxylated form of the amino acid valine, and the product of the metabolism thereof by the enzyme valine decarboxylase .
    • It has been found that isobutylamine is an odorant binding to TAAR3 in mice and can trigger sexual behavior in male mice dependent on the cluster of TAAR2 through TAAR9 .
  • Medicine

    • N-isobutyl-N-isopropylamine has potential applications in medical research. It could be used as a lead compound for the development of anti-cancer drugs.
  • Environmental Science

    • In environmental research, N-isobutyl-N-isopropylamine could be used to study its effects on ecosystems and its role in pollution management.
    • A study has shown that Arthrobacter aurescens TC1 metabolized compounds containing chlorine plus N-ethyl, N-propyl, N-butyl, N-s-butyl, N-isobutyl, or N-t-butyl substituents on the s-triazine ring .
  • Material Science

    • N-isobutyl-N-isopropylamine could potentially be used in the synthesis of new materials .

Safety And Hazards

N-isobutyl-N-isopropylamine is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-N-propan-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-6(2)5-8-7(3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQYHKHLCPPXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494929
Record name 2-Methyl-N-(propan-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-N-isopropylamine

CAS RN

39099-24-6
Record name 2-Methyl-N-(propan-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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